molecular formula C25H26O2 B12569012 (3S)-1-(Triphenylmethoxy)hex-5-EN-3-OL CAS No. 262299-52-5

(3S)-1-(Triphenylmethoxy)hex-5-EN-3-OL

Cat. No.: B12569012
CAS No.: 262299-52-5
M. Wt: 358.5 g/mol
InChI Key: HPCIROFWHAFUAW-DEOSSOPVSA-N
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Description

(3S)-1-(Triphenylmethoxy)hex-5-en-3-ol is a chiral secondary alcohol featuring a triphenylmethoxy (trityl) protecting group at position 1, a hydroxyl group at position 3 (with S-configuration), and a terminal double bond at position 5. Its molecular formula is C25H24O2, with a molecular weight of 356.46 g/mol. The trityl group confers steric bulk, making the compound useful in synthetic chemistry for protecting alcohols during multi-step reactions. The stereochemistry at C3 and the conjugated double bond influence its reactivity in asymmetric synthesis and polymerizations.

Properties

CAS No.

262299-52-5

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

(3S)-1-trityloxyhex-5-en-3-ol

InChI

InChI=1S/C25H26O2/c1-2-12-24(26)19-20-27-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h2-11,13-18,24,26H,1,12,19-20H2/t24-/m0/s1

InChI Key

HPCIROFWHAFUAW-DEOSSOPVSA-N

Isomeric SMILES

C=CC[C@@H](CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C=CCC(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Key Differences

The compound is compared to structurally related molecules, focusing on substituents, stereochemistry, and functional group positioning.

Compound Molecular Formula Substituents Stereochemistry Key Features
(3S)-1-(Triphenylmethoxy)hex-5-en-3-ol C25H24O2 Trityl (C19H15) at C1; OH at C3 (S) (3S) High steric bulk, low polarity, stable protecting group
5-Hexen-3-ol, 6-phenyl-1-(phenylmethoxy) C19H22O2 Benzyl (C7H7) at C1; phenyl at C6 Not specified Moderate bulk, higher solubility in organic solvents
(3R)-1-(Triphenylmethoxy)hex-5-en-3-ol C25H24O2 Trityl at C1; OH at C3 (R) (3R) Enantiomeric pair; potential differences in biological activity
1-(Benzyloxy)hex-4-en-3-ol C13H18O2 Benzyl at C1; OH at C3; double bond at C4 Variable Altered double bond position affects conjugation and reactivity

Molecular Geometry and Stability

  • Bond Angles and Conformation : highlights bond angles (e.g., 112.41° for C9—N1—C13) in a related crystal structure, suggesting tetrahedral geometries around sp³ carbons . For (3S)-1-(Triphenylmethoxy)hex-5-en-3-ol, the trityl group likely induces strain due to steric clashes, stabilizing a specific conformation that shields the hydroxyl group.
  • Double Bond Reactivity : The terminal hex-5-en-3-ol moiety allows for regioselective reactions (e.g., epoxidation or hydrohalogenation), contrasting with internal double bonds in analogs like 1-(benzyloxy)hex-4-en-3-ol .

Physicochemical Properties

  • Solubility: The trityl group reduces solubility in polar solvents (e.g., water or methanol) compared to benzyl-protected analogs, which dissolve more readily in dichloromethane or THF .
  • Thermal Stability : Trityl ethers are stable under basic conditions but cleave under mild acids (e.g., dilute HCl), whereas benzyl ethers require harsher conditions (e.g., H2/Pd) for removal .

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